molecular formula C11H12N2O B2799032 5-Amino-2-cyclopropylisoindolin-1-one CAS No. 1206641-25-9

5-Amino-2-cyclopropylisoindolin-1-one

Cat. No.: B2799032
CAS No.: 1206641-25-9
M. Wt: 188.23
InChI Key: YENOCAGUJVJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which combines methyl 2-formylbenzoate, an isocyanide, and a primary amine under acidic conditions to form the desired isoindolinone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives .

Scientific Research Applications

5-Amino-2-cyclopropylisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylisoindolin-1-one
  • 5-Amino-2-phenylisoindolin-1-one
  • 5-Amino-2-ethylisoindolin-1-one

Uniqueness

5-Amino-2-cyclopropylisoindolin-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other isoindolinone derivatives. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-amino-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOCAGUJVJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-cyclopropyl-5-nitroisoindolin-1-one (50 mg, 0.23 mmol) was dissolved in EtOH (1.1 ml) with heating, and tin chloride (117 mg, 0.52 mmol) added. The solution was stirred at 79° C. for 2 hours. The mixture was cooled to RT, diluted with 4:1 water:saturated sodium bicarbonate (aq, 100 ml), extracted with EtOAc (3×100 ml), the organics combined, washed with brine, dried over Na2SO4, filtered and the volatiles removed in vacuum. The product was purified by chromatography on SiO2 eluting with 5% MeOH:DCM+1% TEA to give the titled compound.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
tin chloride
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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